molecular formula C7H9NO3S B13209643 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

Cat. No.: B13209643
M. Wt: 187.22 g/mol
InChI Key: SYFYDAYATRDJTN-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with ethyl and methoxy substituents under controlled conditions. One common method includes the cyclization of thioamides with α-haloketones in the presence of a base . The reaction conditions often require refluxing in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is unique due to its specific ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO3S/c1-3-4-5(6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10)

InChI Key

SYFYDAYATRDJTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)OC)C(=O)O

Origin of Product

United States

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